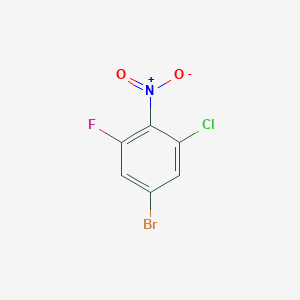

1-Bromo-3-chloro-5-fluoro-4-nitrobenzene

Description

Contextual Significance of Polysubstituted Aromatic Systems in Chemical Research

Polysubstituted aromatic systems, which are benzene (B151609) rings adorned with multiple functional groups, are fundamental building blocks in a vast array of scientific and industrial applications. Their rigid, planar structure provides a stable scaffold for the three-dimensional arrangement of functional groups, which is crucial for specific interactions with biological targets like proteins and nucleic acids. jocpr.com This makes them prevalent in medicinal chemistry, where they form the core of numerous pharmaceutical drugs. jocpr.com The electronic properties of the aromatic ring can be finely tuned by the addition of various substituents, influencing the molecule's efficacy, selectivity, and pharmacokinetic profile, including bioavailability and metabolic stability. jocpr.com

Beyond pharmaceuticals, polysubstituted aromatic compounds are integral to the agrochemical industry, serving as the basis for many pesticides and herbicides. They are also foundational in materials science for the synthesis of polymers, dyes, and other advanced materials with tailored properties. The ability to strategically place different substituents on the aromatic ring allows chemists to design molecules with specific functions, making the synthesis of polysubstituted benzenes a critical area of organic chemistry. pressbooks.pubfiveable.me The planning of such syntheses requires a deep understanding of the directing effects of the substituents, as the order of reactions is often critical to achieving the desired product. libretexts.org

Overview of Research Trajectories in Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a significant subclass of polysubstituted aromatics, characterized by the presence of one or more halogen atoms and a nitro group on the aromatic ring. A major trajectory in the research of these compounds has been their catalytic reduction to produce halogenated anilines. nih.gov These anilines are valuable intermediates for a wide range of products including dyes, pigments, pharmaceuticals, and agrochemicals. researchgate.netmcgroup.co.uk A primary challenge in this area is preventing dehalogenation (the removal of halogen atoms) during the reduction of the nitro group. google.com Consequently, much research has focused on developing selective catalysts, such as those based on platinum, that can efficiently reduce the nitro group while leaving the carbon-halogen bonds intact. google.com

Another significant research avenue involves the use of halogenated nitroaromatics in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of these coupling reactions, providing a tool for chemists to control the outcome of the synthesis. nih.gov Furthermore, the environmental fate and remediation of halogenated nitroaromatic compounds have been a subject of study, given that many are classified as environmental pollutants. nih.gov Research into bioremediation, including mycoremediation (using fungi), aims to find sustainable methods to degrade these toxic compounds. mdpi.com

Current Research Landscape and Emerging Trends for Highly Functionalized Nitrobenzenes

The current research landscape for highly functionalized nitrobenzenes is marked by a drive towards more efficient, selective, and environmentally benign synthetic methodologies. A prominent emerging trend is the use of photocatalysis for the reduction of nitro groups. rsc.orgrsc.orgdiscovery.csiro.au Photocatalytic methods, often employing visible light and organic dyes as catalysts, offer a green alternative to traditional reduction methods that may use harsh reagents or require high pressures and temperatures. rsc.org These light-driven reactions have shown high chemoselectivity, reducing the nitro group while preserving other sensitive functional groups on the molecule. rsc.orgrsc.orgdiscovery.csiro.au

There is also growing interest in using the nitro group not just as a precursor to an amine, but as a functional group that can direct subsequent reactions or be substituted itself. researchgate.net For instance, the nitro group's strong electron-withdrawing ability is exploited to control the site-selectivity in electrophilic aromatic substitutions and cross-coupling reactions. nih.govresearchgate.net Recent advances have even demonstrated that the nitro group can act as a leaving group in certain cross-coupling reactions, opening up new synthetic possibilities. researchgate.net

The development of novel catalytic systems remains a central theme. This includes the design of catalysts based on nanoparticles and non-precious metals like cobalt and iron to replace more expensive noble metal catalysts. researchgate.net These new catalysts are being applied in various transformations, including transfer hydrogenation reactions that use safer hydrogen sources than molecular hydrogen. researchgate.net Additionally, the synthesis of nitro-functionalized nanomaterials, such as decorated carbon nanotubes, is being explored for applications in energetic materials and power sources. researchgate.net

Chemical Compound Data

The following table lists the chemical compounds mentioned in this article.

| Compound Name |

| 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene |

| Aniline (B41778) |

| Benzene |

| 3-bromo-5-chlorobenzene |

| Methylene diphenyl diisocyanate (MDI) |

| Polyurethane |

| Azobenzene |

| Benzidine |

| Quinoline |

| Acetaminophen |

| Pentachloronitrobenzene |

| 2-amino-5-nitrophenol |

| 4-nitroaniline |

| Nitrophenols |

Properties of this compound

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMKSRRGSJWPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Bromo 3 Chloro 5 Fluoro 4 Nitrobenzene and Analogs

Multi-Step Organic Synthesis Methodologies for Complex Aromatic Derivatives

The construction of polysubstituted aromatic compounds like 1-bromo-3-chloro-5-fluoro-4-nitrobenzene is a challenge that is often addressed through carefully planned multi-step sequences. The ability to introduce specific functional groups at desired positions on the benzene (B151609) ring depends on leveraging the directing effects of the substituents already present. libretexts.org

Sequential Halogenation and Nitration Approaches

A primary strategy for synthesizing polyhalogenated nitroaromatics involves the sequential introduction of halogen and nitro groups onto a benzene ring through electrophilic aromatic substitution (EAS). pearson.com The order of these reactions is critical for achieving the desired isomer. libretexts.org For the target molecule, the substituents consist of three halogens (Br, Cl, F) and one nitro group (NO₂). Halogens are deactivating yet ortho-, para-directing substituents, while the nitro group is a strong deactivating, meta-directing group. pearson.comlibretexts.org This dictates that the nitration step should be performed after the halogens are in place to ensure the correct regiochemistry.

A plausible synthetic pathway could begin with a symmetrically substituted precursor like 1,3,5-trifluorobenzene. Through a sequence of regioselective halogen exchange or halogenation reactions, the 1-bromo-3-chloro-5-fluorobenzene (B1273174) intermediate could be formed. The final step would be the nitration of this tri-halogenated benzene. The incoming electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The three ortho-, para-directing halogens would then direct the nitronium ion to the only available activated position, C4.

Table 1: Representative Conditions for Electrophilic Aromatic Substitution Steps This table outlines typical reagents and conditions for the individual reaction types involved in a sequential synthesis approach.

| Reaction Type | Reagents | Catalyst | Typical Product(s) from Benzene |

| Chlorination | Cl₂ | AlCl₃ or FeCl₃ | Chlorobenzene chemguide.co.uk |

| Bromination | Br₂ | AlBr₃ or FeBr₃ | Bromobenzene chemguide.co.uk |

| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | Nitrobenzene (B124822) masterorganicchemistry.comyoutube.com |

| Halogenation of Halobenzene | e.g., Br₂ | FeBr₃ | Ortho- and Para-dibromobenzene youtube.comlibretexts.org |

| Nitration of Halobenzene | Conc. HNO₃ | Conc. H₂SO₄ | Ortho- and Para-bromonitrobenzene youtube.comlibretexts.org |

Regioselective Functionalization Techniques in Polysubstituted Benzene Synthesis

Regioselectivity is the cornerstone of synthesizing complex molecules like this compound. The directing effect of a substituent arises from a combination of inductive and resonance effects. libretexts.orglibretexts.org The inductive effect involves the withdrawal of electron density from the ring through the sigma bond by electronegative atoms like halogens, which deactivates the ring. libretexts.org However, the resonance effect involves the donation of lone-pair electrons into the aromatic π-system, which increases electron density at the ortho and para positions. libretexts.org

Catalytic Transformations in the Construction of Halogenated Nitrobenzenes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. cornell.edu These approaches are highly relevant for the synthesis of complex halogenated nitrobenzenes.

Metal-Catalyzed Halogenation and Cross-Coupling Precursors

Transition metal catalysis offers powerful alternatives to traditional electrophilic halogenation. cornell.edu These methods can provide higher regioselectivity and functional group tolerance. For instance, palladium-catalyzed C-H activation/halogenation can be used to selectively introduce halogens onto an aromatic ring.

Another powerful strategy involves building the aromatic core through cross-coupling reactions. A key precursor, such as an aniline (B41778) derivative (e.g., 3-chloro-5-fluoroaniline), could be synthesized and then subjected to a Sandmeyer reaction. This sequence involves the formation of a diazonium salt, which can then be converted to a bromo group using a copper(I) bromide catalyst. Such diazotization-substitution sequences are invaluable for introducing groups that are difficult to install via direct electrophilic substitution. google.com

Table 2: Comparison of Halogenation Methods This table compares traditional electrophilic halogenation with modern metal-catalyzed approaches.

| Feature | Traditional EAS Halogenation | Metal-Catalyzed Halogenation |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlBr₃) chemguide.co.uk | Transition Metals (e.g., Pd, Cu, Rh) cornell.eduresearchgate.net |

| Selectivity | Governed by existing substituent effects; can lead to isomer mixtures libretexts.org | Often higher; can be controlled by directing groups or ligands researchgate.net |

| Conditions | Often harsh, strong acid catalysts chemguide.co.uk | Typically milder reaction conditions nih.gov |

| Scope | Well-established for many simple aromatics | Broader substrate scope, including complex molecules cornell.edu |

Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound via sequential electrophilic aromatic substitution is governed by a well-understood mechanism. libretexts.org The process for the final nitration step can be broken down into three key stages. byjus.com

Generation of the Electrophile : In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the 1-bromo-3-chloro-5-fluorobenzene ring acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. libretexts.orgmasterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgbyjus.com The stability of this intermediate determines the position of substitution. The positive charge is delocalized across the ring, but the resonance structures that place the positive charge on the carbons bearing the halogen atoms are less stable. The attack at C4 allows for the most stable intermediate, influenced by the ortho, para-directing nature of all three halogens.

Deprotonation and Restoration of Aromaticity : In the final, fast step, a weak base in the mixture, such as the HSO₄⁻ ion or a water molecule, removes the proton from the carbon atom where the nitro group has attached. chemguide.co.uklibretexts.org This restores the aromatic π-system, yielding the final product, this compound. masterorganicchemistry.com

More advanced computational studies also propose a single-electron transfer (SET) mechanism as a possible alternative pathway for electrophilic aromatic nitration. acs.org

Electrophilic Aromatic Substitution Mechanisms in Polyhalonitrobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. The mechanism generally proceeds in three steps: generation of a potent electrophile, nucleophilic attack by the aromatic π-system to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comchegg.com

A plausible synthetic route to this compound via EAS would involve the nitration of a suitable polyhalogenated precursor, such as 1-bromo-3-chloro-5-fluorobenzene. The key to this synthesis is the directing effect of the existing halogen substituents.

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Classification | Directing Effect |

| -F, -Cl, -Br | Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -CH₃ | Activating | Ortho, Para |

Halogens, while deactivating the ring towards electrophilic attack due to their inductive electron-withdrawing effect, are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate. chegg.com In the case of 1-bromo-3-chloro-5-fluorobenzene, all three halogens would direct an incoming electrophile to the positions ortho and para relative to themselves. The position C4 is ortho to both the chlorine at C3 and the fluorine at C5, and para to the bromine at C1. This convergence of directing effects makes the C4 position highly susceptible to electrophilic attack.

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). wisc.edu The reaction proceeds as follows:

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Formation of the Sigma Complex: The π-electrons of the 1-bromo-3-chloro-5-fluorobenzene ring attack the nitronium ion. The attack at the C4 position is favored due to the ortho, para-directing influence of the halogens. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes the proton from the C4 carbon, restoring the aromatic system and yielding the final product, this compound. wisc.edu

The synthesis of polysubstituted benzenes often requires careful planning of the sequence of substituent introduction to ensure the desired regiochemistry. libretexts.orglibretexts.org For instance, attempting to introduce the halogens after the nitro group would be synthetically challenging due to the strong deactivating and meta-directing nature of the nitro group. youtube.com

Nucleophilic Aromatic Substitution Pathway Analysis in Activated Aromatics

Nucleophilic aromatic substitution (SNAr) provides an alternative synthetic route, particularly for highly electron-deficient aromatic systems. Unlike EAS, SNAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.commdpi.com These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the context of this compound and its analogs, the nitro group at C4 strongly activates the positions ortho (C3 and C5) and para (C1) to it for nucleophilic substitution. This means that the bromine at C1, the chlorine at C3, and the fluorine at C5 are all potential leaving groups.

The SNAr mechanism proceeds via an addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group.

The relative reactivity of the halogens as leaving groups in SNAr reactions is a critical factor in predicting the reaction outcome. Generally, in activated systems, the order of leaving group ability is F > Cl > Br > I. nih.gov This is contrary to the trend in aliphatic nucleophilic substitution and is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex. The addition of the nucleophile is the rate-determining step. mdpi.com

Reactivity of Halogens as Leaving Groups in Activated SNAr

| Leaving Group | Relative Reactivity |

| -F | Highest |

| -Cl | Intermediate |

| -Br | Intermediate |

| -I | Lowest |

Considering an analog like 1,3-dibromo-5-fluoro-2-nitrobenzene, a nucleophile would preferentially attack the carbon bearing the fluorine atom due to its higher activation by the ortho-nitro group and its superior leaving group ability in SNAr reactions. beilstein-journals.org Similarly, in this compound, the fluorine at C5 and the chlorine at C3 are ortho to the activating nitro group, while the bromine at C1 is para. Based on the general reactivity trend, the fluorine atom would be the most likely to be substituted by a strong nucleophile. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity of the substitution. nih.gov

The analysis of these substitution pathways is crucial for the design of synthetic routes to further functionalize this compound and to synthesize a variety of its analogs with tailored properties.

Sophisticated Spectroscopic Characterization of 1 Bromo 3 Chloro 5 Fluoro 4 Nitrobenzene

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, FT-Raman)

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. Both FT-IR and FT-Raman are powerful, complementary techniques for identifying functional groups and elucidating molecular structure. researchgate.netyoutube.com For a molecule as complex as 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene, the spectrum is expected to be rich with information, though significant peak overlap can complicate direct interpretation.

The vibrational spectrum of this compound can be dissected by assigning spectral regions to the vibrations of its constituent parts: the benzene (B151609) ring, the nitro group, and the carbon-halogen bonds.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz The aromatic C=C stretching vibrations produce a series of characteristic bands in the 1620-1400 cm⁻¹ region.

Nitro Group Vibrations: The nitro (NO₂) group is one of the most readily identifiable functionalities in an IR spectrum. It is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1555-1485 cm⁻¹ range and a symmetric stretch in the 1355-1320 cm⁻¹ region. upi.edu

Carbon-Halogen Vibrations: The stretching vibrations associated with the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretch is typically the highest in frequency among the halogens, appearing in the 1250-1000 cm⁻¹ range. The C-Cl stretch is found between 850-550 cm⁻¹, while the C-Br stretch occurs at lower wavenumbers, generally in the 680-500 cm⁻¹ range.

Due to the heavy substitution and reduced symmetry of the molecule, many of these vibrational modes will be coupled, leading to shifts in their expected frequencies and making definitive assignments challenging without computational aid.

Table 1: Predicted Characteristic Vibrational Frequencies (FT-IR/FT-Raman) for this compound Note: These are generalized frequency ranges based on known data for related compounds. Actual values may vary.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1555 - 1485 | Strong |

| Aromatic C=C Stretch | 1620 - 1400 | Medium to Weak |

| NO₂ Symmetric Stretch | 1355 - 1320 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

| C-Br Stretch | 680 - 500 | Medium to Strong |

For highly substituted and electronically complex molecules, experimental vibrational spectra often contain a multitude of overlapping bands that are difficult to assign unambiguously. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the accurate prediction and interpretation of these spectra. nih.govspectroscopyonline.com

By creating a theoretical model of the molecule, DFT calculations can predict harmonic vibrational frequencies with a high degree of accuracy. spectroscopyonline.com These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be directly compared to the experimental FT-IR and FT-Raman spectra. nih.gov This comparison allows for a confident assignment of even closely spaced or heavily coupled vibrational modes. Furthermore, DFT analysis provides the Potential Energy Distribution (PED), which describes the contribution of each type of internal coordinate (stretching, bending, etc.) to a given normal mode, offering a deeper understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Electronic Environment Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and electronic structure of a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR can map the unique chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the aromatic ring (H-2 and H-6). The chemical shifts of these protons are significantly influenced by the electronic effects of the four substituents. The nitro group is a very strong electron-withdrawing group, and the three halogen atoms (F, Cl, Br) are also electronegative, leading to a general deshielding of the aromatic ring. This deshielding causes the proton signals to appear at a relatively high chemical shift (downfield).

The proton at the C-6 position is ortho to the bromine and para to the fluorine, while the proton at the C-2 position is ortho to the chlorine and meta to the bromine. The most significant interaction influencing the splitting pattern will be the coupling between the fluorine atom at C-5 and the adjacent proton at C-6, which should result in a doublet. The proton at C-2 would likely appear as a singlet or a very finely split multiplet due to smaller long-range couplings.

Table 2: Predicted ¹H NMR Spectral Data for this compound Note: Data is based on computational prediction and may differ from experimental values.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~ 8.05 | d | J(H,F) ≈ 2.5 Hz |

| H-6 | ~ 7.90 | d | J(H,F) ≈ 6.0 Hz |

The ¹³C NMR spectrum provides information on all six carbon atoms in the benzene ring. Each carbon exists in a unique electronic environment, and thus six distinct signals are expected. The chemical shifts are strongly dictated by the attached substituent. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound Note: Data is based on computational prediction and may differ from experimental values.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | ~ 115.0 |

| C-2 (C-H) | ~ 130.5 |

| C-3 (C-Cl) | ~ 138.0 |

| C-4 (C-NO₂) | ~ 145.0 |

| C-5 (C-F) | ~ 155.0 (d, ¹JCF ≈ 250 Hz) |

| C-6 (C-H) | ~ 125.0 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds, notable for its 100% natural abundance and wide range of chemical shifts, which makes it very sensitive to the local electronic environment. wikipedia.orgalfa-chemistry.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of this fluorine nucleus is influenced by the substituents at the ortho (Cl), meta (Br), and para (NO₂) positions. The strong electron-withdrawing nature of the para-nitro group, in particular, is expected to deshield the fluorine nucleus, shifting its signal downfield compared to fluorobenzene (B45895) itself. The signal for the fluorine at C-5 should be split into a doublet due to coupling with the ortho proton at C-6 (³JHF).

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound Note: Data is based on computational prediction and may differ from experimental values. Chemical shift is relative to CFCl₃.

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| F-5 | ~ -110 to -125 | d | J(F,H) ≈ 6.0 Hz |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Correlation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the transitions of electrons between different energy levels.

The electronic spectrum of this compound is primarily governed by the benzene ring and its substituents. The nitro group (NO₂) is a strong chromophore (a light-absorbing group) and is powerfully electron-withdrawing. In nitrobenzene (B124822), two main absorption bands are observed: a strong band around 240 nm and a weaker band near 350 nm. nih.gov These correspond to π → π* and n → π* electronic transitions, respectively.

The halogen atoms (Br, Cl, F) act as auxochromes, modifying the absorption characteristics of the nitrobenzene chromophore. While halogens are electron-withdrawing via the inductive effect, they possess lone pairs of electrons that can be donated through resonance. This dual electronic nature, combined with the effects of the nitro group, influences the energy of the electronic transitions. Generally, such substitution leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* band. The precise position and intensity of the absorption maxima for this compound will be a composite of the individual and collective electronic effects of all substituents. The interplay between the strongly activating and deactivating groups dictates the final spectral appearance. masterorganicchemistry.com

Table 3: Illustrative UV-Vis Absorption Data for Related Nitrobenzenes The data for this compound requires experimental determination and is not yet publicly available. This table shows general trends.

| Compound | λmax (nm) (π → π*) | λmax (nm) (n → π*) | Solvent |

|---|---|---|---|

| Nitrobenzene | ~252 | ~330 | Ethanol |

| 1-Bromo-4-nitrobenzene | ~269 | - | Ethanol |

| 1-Chloro-4-nitrobenzene | ~271 | - | Ethanol |

| 1-Fluoro-4-nitrobenzene | ~254 | - | Ethanol |

| This compound | Expected λmax | Expected λmax | Not Available |

Computational and Theoretical Investigations of 1 Bromo 3 Chloro 5 Fluoro 4 Nitrobenzene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of multi-atomic systems, including substituted nitrobenzenes. unpatti.ac.idijrti.org These calculations provide a balance between accuracy and computational cost, making them ideal for exploring the properties of complex molecules.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted nitrobenzenes, the planarity of the benzene (B151609) ring and the orientation of the nitro group are key structural features. unpatti.ac.id The presence of multiple halogen substituents (bromo, chloro, and fluoro) alongside the nitro group in 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene introduces steric and electronic effects that fine-tune the molecule's geometry.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths and angles with high accuracy. prensipjournals.comresearchgate.net The nitro group's orientation relative to the benzene ring is of particular interest, as rotation around the C-N bond can lead to different conformers. However, for many nitrobenzene (B124822) derivatives, a planar or near-planar arrangement is the most stable. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP) |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length (avg) | ~1.22 Å |

| C-C-C Bond Angle (in ring) | ~120° (with slight deviations) |

| O-N-O Bond Angle | ~125° |

Note: These are representative values based on typical DFT calculations for similar halogenated nitroaromatic compounds. Actual values would be determined from a specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of the nitro group and the halogens is expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be localized primarily on the nitrobenzene ring and the nitro group, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would be distributed over the benzene ring. The HOMO-LUMO gap can be used to predict the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are illustrative values. The precise energies would be obtained from a specific DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would show a significant negative potential (red) around the oxygen atoms of the highly electronegative nitro group. The regions around the hydrogen atoms on the ring would exhibit a positive potential (blue). The halogen atoms would show a complex potential distribution due to the interplay of their electronegativity and the "sigma-hole" phenomenon, where a region of positive potential can exist on the outermost portion of the halogen atom. This detailed charge landscape is critical for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.defaccts.de A key aspect of NBO analysis is the study of delocalization effects, or hyperconjugation, which involves donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. youtube.comrsc.org

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is a powerful tool for predicting reaction pathways and modeling the high-energy transition states that govern reaction rates. For this compound, key reactions of interest include nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for nitroaromatic compounds. nih.gov The reaction typically proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, where the addition of the nucleophile temporarily disrupts the aromaticity of the ring. researchgate.net For polyhalogenated nitrobenzenes like the title compound, a primary question is the regioselectivity of the nucleophilic attack.

Computational modeling can predict the activation barriers for a nucleophile attacking the carbon atoms bonded to fluorine, chlorine, bromine, or hydrogen. nih.gov Quantum chemical calculations have shown that for halonitroarenes, the addition of a nucleophile to a carbon bearing a hydrogen atom can proceed via a lower energy transition state than addition to a halogen-bearing carbon. nih.gov This suggests that the classical SNAr of halogens might be a secondary process, preceded by a more rapid, reversible formation of σH-adducts. nih.gov

In cases where halogen substitution does occur, the "element effect" is a key consideration. While C-F bonds are the strongest, fluoride (B91410) is often the best leaving group in SNAr reactions due to its high electronegativity, which stabilizes the transition state. Computational studies predict that for many fluorinated aromatics, a concerted substitution mechanism may be preferred over a stepwise addition-elimination. For this compound, DFT calculations would be employed to map the potential energy surface for nucleophilic attack at positions C-1 (Bromo), C-3 (Chloro), and C-5 (Fluoro) to determine the most favorable pathway.

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for SNAr on this compound with a Model Nucleophile (e.g., CH₃O⁻) This table presents hypothetical data based on established computational chemistry principles for illustrative purposes.

| Position of Attack | Leaving Group | Relative ΔE‡ (kcal/mol) | Predicted Mechanism |

|---|---|---|---|

| C-5 | F⁻ | 15.2 | Stepwise (Meisenheimer Complex) |

| C-3 | Cl⁻ | 18.9 | Stepwise (Meisenheimer Complex) |

| C-1 | Br⁻ | 20.5 | Stepwise (Meisenheimer Complex) |

| C-2, C-6 | H⁻ (in subsequent oxidation) | 14.1 | Vicarious Nucleophilic Substitution |

Beyond simple substitution, computational models can detail the energetics of more complex transformations. Halogen exchange reactions, a subset of SNAr, can be modeled to understand the thermodynamic and kinetic favorability of replacing one halogen with another.

The reduction of the nitro group is a critical process, particularly in environmental chemistry and industrial synthesis. wikipedia.orgnih.gov This transformation typically proceeds in a stepwise manner, from the nitro group (R-NO₂) to a nitroso intermediate (R-NO), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). wikipedia.org Theoretical calculations can map the energetic profile of this entire pathway. By modeling the transition states and intermediates for each two-electron reduction step, researchers can identify the rate-determining step and understand how the electronic environment of the aromatic ring, including the presence of halogens, influences the reaction. Various reducing agents, such as metal hydrides or catalytic hydrogenation systems, can be modeled to predict their efficacy. wikipedia.orgnih.gov

Table 3: Illustrative Energetic Profile for the Stepwise Reduction of this compound This table presents hypothetical data based on established computational chemistry principles for illustrative purposes.

| Reaction Step | Product | Reaction Enthalpy (ΔH, kcal/mol) | Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|

| Nitro → Nitroso | 1-Bromo-3-chloro-5-fluoro-4-nitrosobenzene | -45 | 25 |

| Nitroso → Hydroxylamine | N-(4-Bromo-2-chloro-6-fluorophenyl)hydroxylamine | -60 | 18 |

| Hydroxylamine → Amine | 4-Bromo-2-chloro-6-fluoroaniline | -75 | 22 |

Prediction of Redox Potentials and Electron Transfer Characteristics in Nitroaromatics

The one-electron reduction potential (E°) is a crucial parameter for nitroaromatic compounds, as it governs their tendency to accept an electron, a key step in many degradation pathways and biological processes. nih.gov Computational chemistry offers robust methods for accurately predicting these potentials. rowansci.com

A common and effective method involves calculating the adiabatic electron affinity (EA) in the gas phase using DFT methods, such as B98/MG3S, and then using an empirical linear correlation to predict the E° value in solution. nih.gov More direct methods calculate the free energy difference for the one-electron reduction half-reaction in a simulated solvent environment using a continuum model. acs.org Density functionals like M06-2X, paired with large basis sets and a solvation model like COSMO or SMD, have proven effective for this purpose. acs.orgnih.gov

These calculated reduction potentials are vital for developing quantitative structure-activity relationships (QSARs). nih.gov For instance, a linear free energy relationship (LFER) can be established between the logarithm of the reduction rate constant (log(k)) and the one-electron reduction potential (E¹NAC). acs.orgacs.org Such QSARs are invaluable for predicting the environmental fate of new energetic nitroaromatic compounds without the need for extensive experimental measurements. acs.orgnih.gov The electron-withdrawing halogens on this compound are expected to increase its reduction potential relative to unsubstituted nitrobenzene, making it more susceptible to reductive transformations.

Table 4: Comparison of Theoretically Predicted One-Electron Reduction Potentials (vs. SHE) for Selected Nitroaromatics This table presents hypothetical data based on established computational chemistry principles for illustrative purposes.

| Compound | Calculated E° (V) | Computational Method |

|---|---|---|

| Nitrobenzene | -0.48 | M06-2X/6-311++G(2d,2p)/COSMO |

| 1-Chloro-3-nitrobenzene | -0.41 | M06-2X/6-311++G(2d,p)/COSMO |

| 1-Bromo-3-nitrobenzene | -0.40 | M06-2X/6-311++G(2d,p)/COSMO |

| 1-Fluoro-4-nitrobenzene | -0.43 | M06-2X/6-311++G(2d,p)/COSMO |

| This compound | -0.25 | M06-2X/6-311++G(2d,p)/COSMO |

Chemical Reactivity and Transformative Reactions of 1 Bromo 3 Chloro 5 Fluoro 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic rings. The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. masterorganicchemistry.com The presence of a nitro group is critical as it strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate, particularly when positioned ortho or para to the leaving group. pressbooks.pub In 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene, the nitro group is para to the fluorine atom and ortho to the bromine and chlorine atoms, thus activating all three halogen positions for potential substitution.

Regioselectivity and Kinetic Studies of Substituent Effects

The regiochemical outcome of SNAr reactions on polyhalogenated nitrobenzenes is dictated by a combination of electronic and steric factors. A key determinant is the ability of the leaving group to be displaced, which in the context of SNAr, is not primarily about the carbon-halogen bond strength but rather the electronegativity and ability to stabilize the transition state leading to the Meisenheimer complex. The established order of reactivity for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. The greater strength of the C-F bond is overcome by the stabilization of the intermediate.

For this compound, the fluorine atom is located para to the strongly activating nitro group. The bromine and chlorine atoms are in ortho positions. This positioning makes the C-F bond the most probable site for nucleophilic attack. Theoretical and experimental studies on similar polyfluoronitrobenzenes have shown that substitution occurs preferentially at the para-position relative to the nitro group. nih.gov Kinetic studies on related halonitrobenzenes have quantified the effect of the activating group and the nature of the halogen, confirming the higher mobility of fluorine compared to other halogens. nih.gov

Table 1: Predicted Regioselectivity and Relative Reactivity in SNAr of this compound

| Position of Attack | Leaving Group | Activating Group Position | Predicted Outcome | Rationale |

| C1 | Br | ortho-NO₂ | Less Favorable | Lower electronegativity of Br compared to F; Steric hindrance from adjacent Cl. |

| C3 | Cl | ortho-NO₂ | Less Favorable | Lower electronegativity of Cl compared to F. |

| C5 | F | para-NO₂ | Most Favorable | Highest electronegativity of F; Strong para-activation by NO₂ group. |

This table is generated based on established principles of SNAr reactivity and not on direct experimental data for the specific compound.

Influence of Nucleophile Structure and Solvent Polarity on Reaction Outcome

The nature of the nucleophile and the choice of solvent play a pivotal role in the kinetics and outcome of SNAr reactions. Stronger nucleophiles generally lead to faster reaction rates. For instance, soft nucleophiles like thiols and bulky secondary amines have been studied extensively in their reactions with activated haloarenes. nih.gov The structure of the nucleophile can also influence the regioselectivity, especially in cases where steric hindrance is a significant factor.

Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Nitroaromatics

Metal-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, there are multiple potential sites for such transformations, including the C-Br, C-Cl, and C-NO₂ bonds. The selectivity of these reactions depends heavily on the choice of catalyst, ligands, and reaction conditions.

Palladium-Catalyzed Denitrative and Halogen-Exchange Coupling Reactions

In recent years, the nitro group has emerged as a viable coupling partner in palladium-catalyzed reactions, a process termed denitrative coupling. nih.govacs.org This transformation is particularly effective for nitroarenes bearing electron-withdrawing substituents, which is the case for the title compound. acs.org Palladium catalysts, often in conjunction with specialized ligands like BrettPhos or N-heterocyclic carbenes (NHCs), can facilitate the oxidative addition of the C-NO₂ bond to a Pd(0) center, initiating the catalytic cycle for couplings such as Suzuki-Miyaura and Buchwald-Hartwig amination. acs.orgnih.gov

Simultaneously, palladium catalysts are renowned for their ability to activate carbon-halogen bonds. The typical reactivity order for oxidative addition in cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl, with C-F bonds being generally unreactive under standard conditions. libretexts.org Therefore, for this compound, a palladium-catalyzed cross-coupling reaction would be expected to occur selectively at the C-Br bond over the C-Cl and C-F bonds. This provides an orthogonal handle for functionalization compared to SNAr reactions. By carefully selecting the catalyst and conditions, it is possible to favor either denitrative coupling or coupling at the C-Br bond, offering a dual mode of reactivity.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Sites and Conditions

| Coupling Site | Reaction Type | Typical Catalyst/Ligand | Expected Selectivity |

| C-Br | Suzuki, Heck, Buchwald-Hartwig | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine (B1218219) ligands | High selectivity for C-Br over C-Cl, C-F, and C-NO₂ under standard conditions. |

| C-NO₂ | Denitrative Suzuki, Denitrative Amination | Pd(OAc)₂ / BrettPhos, NHC ligands | Possible under specific conditions, competes with C-Br activation. |

| C-Cl | Suzuki, Buchwald-Hartwig | Pd(0) / Bulky, electron-rich phosphine ligands | Requires more forcing conditions than C-Br coupling. |

| C-F | - | - | Generally unreactive in Pd-catalyzed cross-coupling. |

This table outlines potential reactivities based on established catalytic systems.

Copper-Catalyzed and Other Transition-Metal-Mediated Coupling Processes in Synthetic Organic Chemistry

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have long been used for the formation of C-N, C-O, and C-S bonds. Modern copper-catalyzed systems, often employing ligands like diamines, can effect the amidation and N-arylation of aryl halides under milder conditions than traditional Ullmann reactions. organic-chemistry.org These methods can be particularly useful for coupling with aryl bromides and chlorides. In the context of this compound, a copper-catalyzed amination could potentially be directed towards the C-Br or C-Cl bond.

Furthermore, copper catalysts have been developed for the functionalization of nitroalkanes, proceeding through a redox mechanism. nih.govorganic-chemistry.org While direct denitrative coupling of nitroarenes using copper is less common than with palladium, the field is continuously evolving. Other transition metals, such as nickel and cobalt, have also been employed in cross-coupling reactions of aryl halides and can offer different reactivity profiles and selectivities compared to palladium. acs.org

Reduction Chemistry of the Nitro Group in Highly Substituted Aromatics

The reduction of the nitro group is one of the most fundamental transformations in aromatic chemistry, providing access to anilines, which are key synthetic intermediates. The presence of multiple reducible functional groups, namely the halogens, on this compound makes the chemoselective reduction of the nitro group a significant challenge. Hydrodehalogenation is a common side reaction during catalytic hydrogenation.

A variety of reagents and methods have been developed to achieve the selective reduction of nitroarenes. organic-chemistry.org Catalytic hydrogenation using specific catalysts can be effective. For example, sulfided platinum or Raney nickel catalysts are known to reduce nitro groups while minimizing the cleavage of C-Cl and C-Br bonds, a common issue with standard Pd/C catalysts. nih.govcommonorganicchemistry.com

Chemical reduction methods offer a broad range of selectivities. Reagents like iron powder in acidic media, or tin(II) chloride (SnCl₂) are classic and effective methods for reducing nitro groups in the presence of halogens. commonorganicchemistry.comyoutube.com More modern, milder methods using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or metal-free transfer hydrogenation systems have also been reported to be highly chemoselective. organic-chemistry.orgresearchgate.net The choice of reducing agent is critical and must be tailored to the specific substrate to avoid unwanted side reactions, such as the reduction of the halogen substituents. The steric hindrance around the nitro group in highly substituted aromatics can also affect the rate of reduction. nih.gov

Table 3: Selected Reagents for the Chemoselective Reduction of the Nitro Group

| Reagent/Method | Conditions | Selectivity | Potential Side Reactions |

| H₂, PtS/C | Low pressure and temperature | High for NO₂ over halogens | Minimal hydrodehalogenation |

| Fe / NH₄Cl or CH₃COOH | Aqueous or acidic media | Excellent for NO₂; tolerates halogens, nitriles, esters | Formation of iron sludge |

| SnCl₂ / HCl | Acidic conditions | Good for NO₂; tolerates most functional groups | Stoichiometric amounts of tin salts |

| Na₂S₂O₄ | Aqueous or biphasic systems | Good for NO₂; generally mild | Can sometimes reduce other functional groups |

| Na₂S | Aqueous/alcoholic solution | Can be selective, especially for di-nitro compounds | Can act as a nucleophile in SNAr |

This table provides a summary of common methods and their general applicability.

Catalytic Hydrogenation for Selective Amine Formation

The selective reduction of the nitro group in this compound to form 2-bromo-4-chloro-6-fluoroaniline (B70090) is a crucial transformation, as the resulting aniline (B41778) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and selectivity.

The choice of catalyst is paramount to ensure the selective reduction of the nitro group without concurrent hydrodehalogenation (cleavage of the C-X bonds). While various catalysts can be employed, palladium-on-carbon (Pd/C) and Raney Nickel are frequently utilized for the hydrogenation of nitroarenes.

Detailed Research Findings:

In a process analogous to the preparation of structurally similar halogenated anilines, the catalytic hydrogenation of this compound can be effectively carried out. For instance, the hydrogenation of a related compound, 4-bromo-2-chloro-6-fluoroaniline, is achieved using a 5 wt% Pd/C catalyst in an organic solvent in the presence of a base like triethylamine (B128534) or sodium hydroxide. google.com The reaction is typically conducted in a high-pressure kettle at elevated temperatures, leading to the formation of the corresponding aniline with good yield and purity. google.com

The following table summarizes typical reaction conditions for the catalytic hydrogenation of a similar polyhalogenated nitroaromatic compound, which can be inferred as applicable to this compound.

Table 1: Representative Conditions for Catalytic Hydrogenation of a Halogenated Nitroaromatic Precursor

| Parameter | Condition |

|---|---|

| Substrate | 4-bromo-2-chloro-6-fluoroaniline precursor |

| Catalyst | 5 wt% Pd/C |

| Solvent | Organic Solvent (e.g., Methanol, Ethanol) |

| Base | Triethylamine or Sodium Hydroxide |

| Temperature | 50-60 °C |

| Pressure | High Pressure (specifics vary) |

| Product | 2-chloro-6-fluoroaniline |

| Yield | ~ 59.5% |

Data inferred from a related industrial preparation process. google.com

Exploration of Selective Reduction Reagents and Methodologies

Beyond catalytic hydrogenation, several other methodologies have been explored for the selective reduction of nitroaromatics, which are particularly useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions. For polyhalogenated nitroaromatics like this compound, reagents that can selectively reduce the nitro group while leaving the carbon-halogen bonds intact are of significant interest.

Commonly used reagents for this purpose include metals in acidic media, such as iron in acetic acid or stannous chloride in hydrochloric acid. semanticscholar.org These methods are often preferred for their cost-effectiveness and operational simplicity.

Detailed Research Findings:

The reduction of aromatic nitro compounds using stannous chloride (SnCl₂) in a non-aqueous, non-acidic medium has been shown to be highly selective. semanticscholar.orgstrategian.com This method effectively reduces the nitro group while preserving other reducible or acid-sensitive groups, including halogens. strategian.com The reaction is typically carried out in an alcohol or ethyl acetate. strategian.com

Similarly, iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is a classic and reliable method for the selective reduction of nitroarenes. semanticscholar.org This system is known for its high chemoselectivity towards the nitro group, even in the presence of multiple halogen substituents.

The following table outlines representative conditions for the selective reduction of a substituted nitrobenzene (B124822), which can be considered for the transformation of this compound.

Table 2: Methodologies for Selective Nitro Group Reduction

| Reagent System | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Room Temperature | High selectivity for nitro group, mild conditions. strategian.com |

| Fe / Acetic Acid | Acetic Acid | Reflux | Cost-effective, high chemoselectivity. semanticscholar.org |

| Fe / NH₄Cl | Water / Ethanol | Reflux | Neutral conditions, suitable for acid-sensitive substrates. semanticscholar.org |

Photochemical Reactivity and Light-Induced Transformations

The presence of both a nitro group and halogen atoms on the benzene (B151609) ring of this compound suggests a rich and complex photochemical reactivity. Nitroaromatic compounds are known to undergo various light-induced transformations, and the presence of halogens can significantly influence the reaction pathways. acs.org

Investigation of Photo-Induced Radical Mechanisms and Product Derivatization

Upon absorption of UV light, nitroaromatic compounds can be excited to singlet and triplet states. The subsequent decay of these excited states can lead to a variety of chemical reactions, including the formation of radical species. For halogenated nitroaromatics, key photochemical processes can involve the cleavage of the carbon-nitro bond (C-NO₂) or a carbon-halogen bond (C-X).

Detailed Research Findings:

Studies on the photolysis of halogenated nitrobenzotrifluorides have shown that halogen substitution can influence the yield of the triplet state through the internal heavy-atom effect. acs.org This, in turn, can affect the subsequent photochemical pathways. The photodegradation of these compounds can proceed via the elimination of nitric oxide (NO), often observed with a bimodal translational energy distribution, indicating two distinct elimination channels. acs.org The steric environment around the nitro group also plays a crucial role in determining the favored reaction pathway, such as the formation of an oxaziridine-type intermediate. acs.org

For polyhalogenated benzenes, photoreductive dehalogenation can occur in the presence of a photocatalyst and an electron donor. nih.gov This process involves the transfer of photo-formed electrons to the halogenated benzene, leading to successive dehalogenation. nih.gov The cleavage of the C-Br bond is generally more facile than that of the C-Cl or C-F bonds due to the lower bond dissociation energy.

Table 3: Potential Photo-Induced Transformations of this compound

| Photochemical Process | Potential Intermediates | Potential Products | Influencing Factors |

|---|---|---|---|

| C-NO₂ Bond Cleavage | Phenyl radical, NO₂ radical | Halogenated biphenyls, nitration products | Wavelength of light, solvent, presence of oxygen |

| C-Br Bond Cleavage | Aryl radical, Br radical | De-brominated aniline, radical coupling products | Wavelength of light, presence of electron donors |

| Photo-isomerization | Oxaziridine intermediate | Isomeric structures, NO elimination products | Steric and electronic effects of substituents acs.org |

Environmental Fate, Biodegradation, and Remediation Research Pertaining to Halogenated Nitroaromatics

Microbial Degradation Pathways and Mechanisms of Highly Substituted Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds by microorganisms is a key area of research for environmental remediation. cswab.org Microbes have evolved diverse metabolic pathways to transform or completely mineralize these synthetic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The strategies for microbial attack on these molecules generally involve either the reduction of the nitro group or the oxidative removal of the nitro group from the aromatic ring. nih.govnih.gov

A variety of bacteria and fungi have been identified for their ability to degrade halogenated nitroaromatic compounds. These microorganisms are often isolated from contaminated sites where they have adapted to the presence of these xenobiotics. nih.gov

Bacterial species from genera such as Pseudomonas, Burkholderia, Rhodococcus, Arthrobacter, and Bacillus have demonstrated the ability to degrade chlorinated nitrophenols. mdpi.comresearchgate.net For instance, Burkholderia sp. strain RKJ 800 was reported to completely degrade 0.4 mM of 2-chloro-4-nitrophenol (B164951) within 96 hours by cleaving both the nitrogen and halogen groups. mdpi.com Similarly, genetically engineered bacteria are being developed as powerful tools for enhancing the biodegradation of these recalcitrant compounds. researchgate.net

Fungi, particularly filamentous fungi, offer unique advantages in bioremediation due to their extensive mycelial networks. mdpi.com These networks can penetrate soil and other substrates, improving contact between the contaminant and the degradative enzymes. mdpi.com The fungus Caldariomyces fumago has shown a remarkable ability to degrade halogenated nitrophenols, tolerating and degrading concentrations up to 1 mM of chlorinated compounds and 12 mM of fluorinated compounds, which is significantly higher than many bacteria. mdpi.com This highlights the potential of mycoremediation as a sustainable strategy for HNC-contaminated environments. mdpi.com

Table 1: Examples of Microorganisms Involved in Halogenated Nitroaromatic Compound Degradation

| Microorganism Type | Genus/Species | Degraded Compound Example(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fungus | Caldariomyces fumago | 2-chloro-4-nitrophenol, 5-fluoro-2-nitrophenol | Degraded up to 1 mM of chlorinated and 12 mM of fluorinated nitrophenols; reduced toxicity significantly. | mdpi.com |

| Bacterium | Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Capable of cleaving both nitro and halogen groups. | mdpi.com |

| Bacterium | Exiguobacterium sp. strain MW-1 | 2-chloro-4-nitrophenol | Degraded 0.6 mM of the compound. | mdpi.com |

| Bacterium | Cupriavidus sp. CNP-8 | Chlorinated nitrophenols | Reported to degrade chlorinated isomers. | mdpi.com |

| Bacterium | Rhodococcus imtechensis RKJ300 | Chlorinated nitrophenols | Reported to degrade chlorinated isomers. | mdpi.com |

The biotransformation of halogenated nitrobenzenes is initiated by specific enzymatic reactions that target the nitro group or the halogen substituents. The primary enzymes involved are nitroreductases and dehalogenases.

Nitroreductases are typically flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. researchgate.netoup.com This reduction is a critical first step in many degradation pathways. researchgate.net The process occurs sequentially, reducing the nitro group (Ar-NO₂) to a nitroso (Ar-NO) derivative, then to a hydroxylamino (Ar-NHOH) intermediate, and finally to an amino (Ar-NH₂) compound. oup.comresearchgate.net Oxygen-insensitive (Type I) nitroreductases catalyze this reduction via two-electron transfers. oup.comnih.gov In many cases, the hydroxylamine (B1172632) derivative is the final product of the enzymatic reaction, though some enzymes can complete the reduction to the less toxic amine. oup.comresearchgate.net An azoreductase from Lysinibacillus sphaericus, for example, has been shown to act as a nitroreductase, reducing the nitro group on compounds like 2-nitrophenol (B165410) and 4-nitrobenzoic acid. nih.gov

The degradation of halogenated nitroaromatics can also proceed through several other enzymatic pathways:

Monooxygenases: These enzymes can catalyze the removal of the nitro group as a nitrite (B80452) ion by adding a single oxygen atom. nih.govresearchgate.net

Dioxygenases: These enzymes insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.govresearchgate.net

Reductive Dehalogenation: A reductive dehalogenase can remove a halogen atom, which is often followed by the oxidative removal of the nitro group. researchgate.net

Hydride-Meisenheimer Complex Formation: In some bacteria, the aromatic ring of dinitro and trinitro compounds is reduced by the addition of a hydride ion, which subsequently leads to the elimination of a nitrite. nih.gov

The specific pathway utilized depends on the microorganism, the specific structure of the HNC, and the environmental conditions (aerobic vs. anaerobic). capes.gov.br

Environmental Transport, Persistence, and Bioaccumulation Potential

Persistent organic pollutants (POPs), including many HNCs, exhibit properties that allow them to remain in the environment for long periods, travel long distances, and accumulate in living organisms. researchgate.netfera.co.uk Their persistence stems from resistance to chemical, biological, and photolytic degradation. researchgate.net

The fate and transport of HNCs in the environment are governed by their physicochemical properties and interactions with environmental matrices like soil and water. Many POPs are lipophilic (fat-loving) and hydrophobic (water-repelling), which causes them to bioaccumulate in the fatty tissues of organisms and adsorb to organic matter in soil and sediments. researchgate.net

Sorption: The tendency of a chemical to bind to soil particles is a critical factor controlling its mobility. For many organic pollutants, sorption is strongly correlated with the organic carbon content of the soil. slu.se Studies on herbicides have shown that agricultural practices like reduced tillage, which can increase organic carbon in the topsoil, lead to greater adsorption of pollutants. slu.se This increased sorption can reduce the amount of the compound available in the soil solution for leaching or microbial degradation. slu.se Given the lipophilic nature of many HNCs, it is expected that compounds like 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene would exhibit significant sorption to soils and sediments rich in organic matter.

Leaching: Leaching is the process by which dissolved contaminants are transported downward through the soil profile by water. The potential for leaching is inversely related to sorption. Compounds that are strongly adsorbed to soil particles are less likely to leach into groundwater. However, in soils with low organic matter or where preferential flow paths (macropores) exist, even strongly sorbed compounds can be transported more rapidly than predicted. slu.se

Effective monitoring is crucial for assessing the extent of contamination by POPs and for evaluating the efficacy of remediation efforts. researchgate.net Due to their persistence and potential for long-range transport, HNCs can be found in various environmental compartments, including soil, water, and biota, often far from their original source. researchgate.netneu.edu

A range of analytical techniques are employed for the detection and quantification of halogenated organic compounds.

Chromatography and Mass Spectrometry: Hyphenated techniques, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are the state-of-the-art for analyzing POPs. nih.gov A method using a mass spectrometer as an element-specific detector for GC has been developed to identify unknown halogenated compounds in environmental samples by atomizing the molecules and detecting specific elements like fluorine, chlorine, and bromine. nih.gov

Fluorescence Quenching: This method utilizes fluorescent polymers or small molecules that experience a decrease (quenching) or increase in their fluorescence emission upon interaction with nitroaromatic compounds. acs.org This principle is used in sensor systems for the rapid detection of nitroaromatic explosives. acs.orgresearchgate.net

Ion Chromatography: This technique can be used to measure the release of halide ions (e.g., chloride and fluoride) into a solution, which confirms that dehalogenation has occurred during biodegradation processes. mdpi.com

Advanced Remediation Technologies for Contaminated Sites

The remediation of sites contaminated with persistent HNCs often requires advanced technologies, as conventional methods may be ineffective or too costly. nih.govaclima.eus Research is focused on developing efficient, sustainable, and environmentally friendly solutions. researchgate.netnih.gov

Table 2: Overview of Advanced Remediation Technologies for Persistent Organic Pollutants

| Technology | Principle | Examples/Applications | Advantages | Reference(s) |

|---|---|---|---|---|

| Bioremediation | Uses living organisms (microbes, plants, fungi) to degrade or detoxify pollutants. | Mycoremediation with fungi like C. fumago; use of genetically engineered microorganisms to target specific POPs. | Cost-effective, sustainable, eco-friendly. | mdpi.comaclima.eusresearchgate.net |

| Nanoremediation | Employs nanomaterials to treat environmental contaminants. | Use of activated carbon or magnetite nanoparticles to adsorb and immobilize pollutants; zero-valent iron for reductive dehalogenation. | High efficiency, high surface-to-volume ratio of nanoparticles. | nih.govaclima.eusresearchgate.netdtic.mil |

| Advanced Oxidation Processes (AOPs) | Generate highly reactive hydroxyl radicals (•OH) to oxidize and break down pollutants. | Ozonation, photo-Fenton reactions (H₂O₂/Fe/UV light). | Can lead to complete degradation of contaminants. | aclima.eusintelligentliving.co |

| Phytoremediation | Uses plants to absorb, accumulate, and detoxify contaminants from soil and water. | Transgenic poplar trees engineered to metabolize chlorinated pollutants. | Aesthetically pleasing, can be used for large areas. | aclima.eusresearchgate.net |

| Electrokinetic Remediation | Applies a low-intensity electric field to mobilize charged pollutants in soil and water. | Often used in combination with phytoremediation to enhance pollutant uptake by plants. | Effective for moving contaminants for easier collection or breakdown. | aclima.eusintelligentliving.co |

| Membrane-Based Treatment | Uses advanced filtration membranes to physically remove pollutants from water. | Nanofiltration and membrane distillation using materials like graphene. | Highly effective for removing dissolved pollutants from water. | aclima.eusintelligentliving.co |

These innovative strategies, often used in combination, represent the forefront of efforts to address the complex challenges posed by persistent organic pollutants like halogenated nitroaromatics. aclima.eus Nanotechnology, in particular, is seen as a promising approach to transform the treatment of contaminated sites. nih.gov For instance, zero-valent iron has been shown to effectively reduce nitroaromatic compounds to their amino derivatives, offering a potential abiotic remediation pathway. dtic.mil

Bioremediation and Mycoremediation Strategies for Halogenated Aromatic Pollutants

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform pollutants into less toxic substances. nih.govcswab.org For halogenated nitroaromatics, both bacteria and fungi have demonstrated significant potential. nih.govresearchgate.net

Bacterial Degradation:

Bacteria have evolved diverse metabolic pathways to utilize HNCs as sources of carbon, nitrogen, and energy. nih.govnih.gov The initial step in aerobic bacterial degradation often involves the removal of the nitro group by oxygenase enzymes. mdpi.com For instance, Comamonas sp. JS765 utilizes a nitrobenzene (B124822) dioxygenase to hydroxylate the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite. mdpi.com Other bacteria, such as Cupriavidus necator JMP134 and various species of Pseudomonas, Burkholderia, and Rhodococcus, have also been reported to degrade chlorinated nitrophenols. mdpi.commdpi.com The degradation pathways typically converge on common intermediates like catechol or protocatechuate, which are then processed through central metabolic pathways. nih.govmdpi.com

The key to degrading these compounds is often the dehalogenation step, which can occur oxidatively or reductively. nih.gov Oxidative dehalogenation, catalyzed by monooxygenases or dioxygenases, incorporates hydroxyl groups into the aromatic ring, which facilitates halide elimination and subsequent ring cleavage. nih.gov

Mycoremediation:

Fungi, particularly white-rot fungi, offer a powerful alternative for the remediation of HNCs. mdpi.commdpi.com These fungi possess non-specific extracellular ligninolytic enzyme systems, including lignin (B12514952) peroxidase, manganese peroxidase, and laccase, which can degrade a wide array of recalcitrant compounds, including those with complex substitutions like this compound. mdpi.comresearchgate.net

A significant advantage of fungi is their extensive mycelial networks, which can penetrate contaminated soil and other solid matrices, increasing the interaction between the enzymes and the pollutants. mdpi.com Research has shown that fungi like Phanerochaete chrysosporium and Trametes versicolor are effective in breaking down persistent organohalogens. researchgate.net A study on the fungus Caldariomyces fumago demonstrated its remarkable ability to degrade halogenated nitrophenols. It was capable of degrading 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol, significantly reducing the toxicity of the parent compounds. mdpi.com This fungus was able to dehalogenate the compounds aerobically, a notable capability for highly recalcitrant substances. mdpi.com

The table below summarizes the degradation capabilities of selected microbial strains for various halogenated aromatic compounds.

Table 1: Microbial Degradation of Halogenated Aromatic Compounds

| Microorganism | Compound Degraded | Degradation Efficiency/Conditions | Reference |

|---|---|---|---|

| Caldariomyces fumago | 2-chloro-4-nitrophenol (2C4NP) | >50% of 0.3 mM degraded within 24 hours | mdpi.com |

| Caldariomyces fumago | 5-fluoro-2-nitrophenol (5F2NP) | >80% of 0.3 mM degraded within 48 hours | mdpi.com |

| Curvularia sp. | 2-chloro-4-nitrophenol (2C4NP) | >50% of 0.3 mM degraded within 24 hours | mdpi.com |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Complete degradation of 0.4 mM after 96 hours | mdpi.com |

| Exiguobacterium sp. MW-1 | 2-chloro-4-nitrophenol | Degradation of 0.6 mM reported | mdpi.com |

| Phanerochaete chrysosporium | 2,4-dinitrotoluene (DNT) | Capable of mineralizing DNT | nih.gov |

Adsorption and Degradation Approaches for Environmental Cleanup

Alongside biological methods, various physicochemical approaches are employed for the remediation of sites contaminated with halogenated nitroaromatics. These methods can be used alone or in conjunction with bioremediation.

Adsorption:

Adsorption is a widely used technology for removing pollutants from water and soil. mdpi.comresearchgate.net It involves the accumulation of the contaminant onto the surface of a solid adsorbent material. Activated carbon is a common adsorbent due to its high surface area and porous structure, which effectively binds a wide range of organic compounds, including HNCs. ccspublishing.org.cn The coordination of pollutants on the catalyst surface can be a critical factor in subsequent degradation steps. ccspublishing.org.cn Bio-adsorption, using the biomass of fungi or other microorganisms to immobilize toxic substances, is another promising and sustainable approach. mdpi.com

Chemical and Physical Degradation:

Several chemical and physical methods are available for the destruction of HNCs.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a broad spectrum of organic pollutants. mdpi.com These processes are often energy-intensive but can be effective for treating wastewater containing recalcitrant compounds. mdpi.comresearchgate.net

Catalytic Hydrogenation: This process involves the reduction of the nitro group to an amino group, forming halogenated anilines, which are often less toxic and more biodegradable. researchgate.net The reaction is typically carried out using heterogeneous catalysts containing precious metals like palladium (Pd) or platinum (Pt) on a carbon support (Pd/C, Pt/C). ccspublishing.org.cnresearchgate.net A major challenge is to achieve high selectivity for the reduction of the nitro group without removing the halogen substituents (hydrodehalogenation). ccspublishing.org.cnresearchgate.net Recent strategies involve modifying the catalyst surface with inhibitors or using co-modification with both organic ligands and inorganic species to enhance selectivity. ccspublishing.org.cn

The table below presents a comparison of different remediation approaches for halogenated nitroaromatic pollutants.

Table 2: Remediation Approaches for Halogenated Nitroaromatic Pollutants

| Technology | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Bioremediation (Bacterial) | Uses bacterial enzymes to degrade pollutants. | Cost-effective, environmentally friendly, potential for in-situ application. | Can be slow, requires specific environmental conditions, may produce toxic intermediates. | nih.govnih.govmdpi.com |

| Mycoremediation (Fungal) | Uses fungal extracellular enzymes for degradation. | Effective for complex mixtures, can degrade highly recalcitrant compounds, tolerant to high contaminant concentrations. | Can be slower than chemical methods, requires management of fungal growth. | mdpi.commdpi.comresearchgate.net |

| Adsorption | Pollutants bind to the surface of an adsorbent material (e.g., activated carbon). | High removal efficiency, applicable to a wide range of compounds. | Pollutant is transferred to another phase, not destroyed; requires regeneration or disposal of adsorbent. | mdpi.comccspublishing.org.cn |

| Catalytic Hydrogenation | Chemical reduction of the nitro group to an amine group using a catalyst. | Can transform toxic compounds to valuable intermediates (anilines). | Risk of dehalogenation, catalyst cost, may require specific pressure and temperature conditions. | ccspublishing.org.cnresearchgate.netresearchgate.net |